

In-depth Technical Guide: ES-8891, a Potent Renin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ES-8891 is a potent and orally active competitive inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This document provides a comprehensive technical overview of **ES-8891**, including its chemical identity, mechanism of action, and available preclinical and clinical data. Detailed experimental protocols for relevant assays are also provided to support further research and development.

Chemical Identity

Identifier	Value
IUPAC Name	N-morpholinoacetyl-(1-naphthyl)-L-alanyl-(4-thiazolyl)-L-alanyl (3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoyl-n-hexylamide
CAS Number	129941-83-9

Mechanism of Action and Signaling Pathway

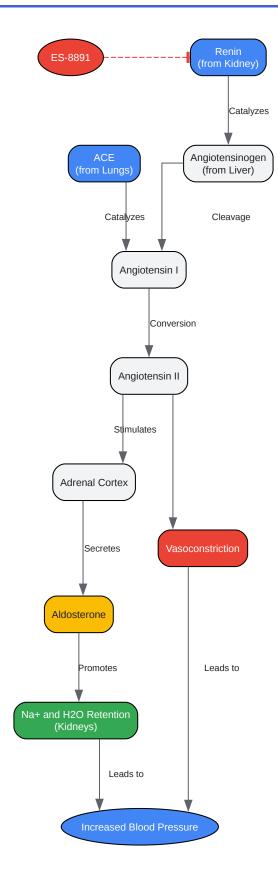
ES-8891 exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. Renin is an aspartic protease that cleaves angiotensinogen, produced by the liver, to form angiotensin I. This is the first and rate-limiting step in the Renin-Angiotensin-Aldosterone



System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1] By blocking this initial step, **ES-8891** effectively downregulates the entire RAAS pathway, leading to reduced levels of angiotensin II and aldosterone. The subsequent decrease in vasoconstriction and sodium and water retention contributes to a reduction in blood pressure.[1]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)





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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of **ES-8891**.

Preclinical and Clinical Data In Vitro Data

ES-8891 is a highly potent and competitive inhibitor of human renin.

Parameter	Value	Enzyme Source
Ki	1.1 nM	Human Renin

Note: Ki represents the inhibition constant.

ES-8891 demonstrates high specificity for renin, with no significant inhibition of other proteases such as cathepsin D, pepsin, trypsin, chymotrypsin, or angiotensin-converting enzyme (ACE) at a concentration of 10 μ M.[2]

In Vivo Data (Animal)

In conscious, sodium-depleted marmosets, a single oral administration of **ES-8891** resulted in a dose-dependent decrease in plasma renin activity and blood pressure.[2] An oral dose of 30 mg/kg produced a significant inhibition of plasma renin activity (80%) that was sustained for over 6 hours.[2]

In Vivo Data (Human)

A single oral dose of 240 mg of **ES-8891** administered to healthy human volunteers (n=6) resulted in a significant and rapid inhibition of plasma renin activity.[2]

Time Post-Dose	Inhibition of Plasma Renin Activity
0.5 hours	75%
1 hour	75%
2 hours	50%



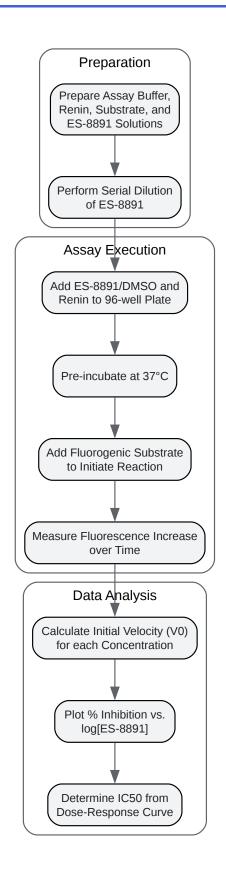
The inhibition of plasma renin activity showed a good correlation with the plasma concentrations of **ES-8891**.[2] Importantly, no significant changes in blood pressure or heart rate, and no adverse effects were observed in this study of normotensive volunteers.[2]

Experimental Protocols In Vitro Renin Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against renin using a fluorogenic substrate.

Workflow:





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References

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- 2. ES-8891, an orally active inhibitor of human renin PubMed [pubmed.ncbi.nlm.nih.gov]
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